1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole
Description
1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole is a heterocyclic compound featuring a multi-ring architecture. Its structure comprises:
- Indole core: Substituted with a methyl group at the 1-position and a carbonyl-linked piperidine moiety at the 3-position.
- Piperidine linker: Positioned at the 4-position of the indole, functionalized with an oxygen atom connecting to a pyrimidine ring.
- Pyrimidine-pyridine system: A pyrimidin-2-yl group at the 4-position of the piperidine, further substituted with a pyridin-4-yl group at the pyrimidine’s 5-position.
This compound’s design likely targets kinase inhibition or receptor modulation, leveraging its aromatic and hydrogen-bonding motifs. Synthetic routes may involve coupling reactions (e.g., urea or amide bond formation) and catalytic cyclization, as seen in structurally related indole-pyrimidine derivatives .
Properties
IUPAC Name |
(1-methylindol-3-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-28-16-21(20-4-2-3-5-22(20)28)23(30)29-12-8-19(9-13-29)31-24-26-14-18(15-27-24)17-6-10-25-11-7-17/h2-7,10-11,14-16,19H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHGVEAFZGCKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
Table 1: Summary of Anticancer Activities
| Compound | Type of Activity | Cell Line | Reference |
|---|---|---|---|
| Pyrimidine Derivative | Inhibition of proliferation | A431 | |
| Flavopiridol | CDK inhibition, apoptosis induction | Leukemic cells |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyridinyl and piperidine moieties may facilitate interactions with key signaling pathways involved in cancer progression, such as the PI3K-Akt and MAPK pathways.
In silico studies have shown that similar compounds can bind effectively to the ATP-binding sites of kinases, thereby inhibiting their activity and leading to reduced cell growth and survival .
Case Studies
- Study on Antitumor Activity : A study investigated a series of piperidine-based compounds, including analogs of this compound. These compounds demonstrated potent inhibition against various cancer cell lines, with IC50 values indicating significant activity .
- Inhibition of Kinases : Another study focused on the inhibition of specific kinases by pyrimidine derivatives. The findings suggested that these compounds could selectively inhibit PI3K and PKC isoforms, which are crucial in cancer signaling pathways .
Comparison with Similar Compounds
Key Findings :
- The pyridine substituent position (C3 vs. C4) influences electronic properties. Pyridin-4-yl’s linear geometry may enhance π-stacking in hydrophobic binding pockets compared to pyridin-3-yl’s angled orientation .
- Oxygen vs.
Piperidine and Indole Modifications
Key Findings :
Key Findings :
- Catalytic methods (e.g., p-toluenesulfonic acid in ) could optimize the target’s pyrimidine-piperidine coupling .
Physicochemical and Bioavailability Considerations
Key Findings :
- Piperidine N-methylation (absent in the target) could further optimize bioavailability by reducing metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
